6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. According to PubChem database entries, the official IUPAC name for this compound is 4-(oxan-4-yl)-1H-pyrimidin-6-one. This nomenclature reflects the structural organization where the tetrahydro-2H-pyran ring, referred to as "oxan" in IUPAC terminology, is attached at the 4-position to a pyrimidin-6-one core structure. The molecular formula is established as C9H12N2O2 with a molecular weight of 180.20 grams per mole.
The systematic naming convention acknowledges the presence of both oxygen and nitrogen heteroatoms within the molecular framework. The "oxan" designation specifically refers to the six-membered saturated ring containing one oxygen atom, which is the IUPAC-approved name for tetrahydro-2H-pyran. The pyrimidine component is numbered according to standard heterocyclic nomenclature, where nitrogen atoms occupy positions 1 and 3 of the six-membered aromatic ring. The hydroxyl substitution at position 4 of the pyrimidine ring and the corresponding tautomeric form as a pyrimidin-6-one are both recognized in chemical literature.
Additional structural identifiers include the InChI string: InChI=1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12) and the simplified molecular-input line-entry system representation: C1COCCC1C2=CC(=O)NC=N2. These standardized representations provide unambiguous structural identification for database searches and computational chemistry applications.
| Chemical Identifier | Value |
|---|---|
| IUPAC Name | 4-(oxan-4-yl)-1H-pyrimidin-6-one |
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| CAS Registry Number | 2090969-90-5 |
| PubChem CID | 137025463 |
Historical Context in Heterocyclic Chemistry
The development of pyrimidine chemistry has its roots in the late 19th century, when systematic studies of heterocyclic compounds began to emerge. According to historical records, although pyrimidine derivatives such as alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885.
The evolution of pyran chemistry paralleled that of pyrimidines, with pyran being characterized as a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom. The molecular formula C5H6O represents the basic pyran structure, which exists in two isomeric forms: 2H-pyran and 4H-pyran, differing by the location of double bonds. The 4H-pyran isomer was first isolated and characterized in 1962 through pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran, though it was found to be unstable, particularly in the presence of air.
The convergence of pyrimidine and pyran chemistry in hybrid scaffolds represents a more recent development in heterocyclic chemistry. Research into pyranopyrimidine systems has gained significant momentum due to their diverse physiological activities. The synthesis of compounds like this compound reflects the modern approach to drug discovery, where researchers combine established heterocyclic motifs to create new molecular architectures with enhanced biological properties. This approach leverages the known pharmacological activities of both pyrimidine and pyran derivatives while exploring novel structure-activity relationships.
The historical progression from simple heterocycles to complex hybrid systems demonstrates the evolution of synthetic organic chemistry. Early synthetic methods for pyrimidines often required multiple steps and harsh conditions, but modern approaches utilize multicomponent reactions and green chemistry principles to achieve more efficient syntheses. The development of compounds containing both pyran and pyrimidine moieties represents a sophisticated application of heterocyclic chemistry principles developed over more than a century of research.
Structural Relationship to Pyran-Pyrimidine Hybrid Scaffolds
The structural architecture of this compound exemplifies the broader class of pyran-pyrimidine hybrid scaffolds that have emerged as privileged structures in medicinal chemistry. These hybrid systems combine the electron-rich oxygen heterocycle of pyran with the electron-deficient nitrogen heterocycle of pyrimidine, creating unique electronic and steric properties. The tetrahydro-2H-pyran component provides conformational flexibility and potential hydrogen bonding sites, while the pyrimidine core offers opportunities for aromatic interactions and coordination with biological targets.
Research has demonstrated that pyranopyrimidine scaffolds exhibit diverse biological activities, including antibacterial, antiviral, antitumor, antiallergic, antihypertensive, anticancer, and hepatoprotective properties. The specific structural arrangement in this compound, where the saturated pyran ring is directly attached to the pyrimidine core, represents one of several possible connectivity patterns in pyran-pyrimidine hybrids. This direct linkage creates a bicyclic system that maintains the individual characteristics of both heterocycles while generating new molecular properties.
The synthesis of pyrano[2,3-d]pyrimidine derivatives has been extensively studied, with researchers developing novel synthetic approaches to access these privileged scaffolds. The structural relationship between simple pyran-pyrimidine conjugates like this compound and fused pyranopyrimidine systems demonstrates the versatility of heterocyclic chemistry in creating diverse molecular architectures. While fused systems like pyrano[2,3-d]pyrimidines involve direct ring fusion, compounds like this compound maintain distinct ring systems connected through a single bond, providing different conformational and electronic properties.
The importance of pyran-pyrimidine hybrid scaffolds extends beyond individual compounds to encompass entire libraries of related structures. Research has shown that systematic modifications of the pyran and pyrimidine components can lead to compounds with enhanced selectivity and potency for specific biological targets. The structural framework of this compound serves as a template for further chemical modifications, including substitutions on both the pyran and pyrimidine rings, functional group transformations, and the introduction of additional pharmacophoric elements.
| Structural Feature | Contribution to Molecular Properties |
|---|---|
| Tetrahydro-2H-pyran ring | Conformational flexibility, hydrogen bonding capability |
| Pyrimidine core | Aromatic character, nitrogen coordination sites |
| Direct ring linkage | Maintains individual ring properties while creating hybrid system |
| Hydroxyl/keto tautomerism | pH-dependent behavior, hydrogen bonding patterns |
| Saturated vs. aromatic rings | Balance between rigidity and flexibility |
Properties
IUPAC Name |
4-(oxan-4-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELQACYFQFCSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine ring substituted with a tetrahydro-2H-pyran moiety. This combination may enhance its biological activity and selectivity compared to its individual components.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.
Antiviral Activity
The compound has also shown promise in antiviral applications. Preliminary studies indicate that it may inhibit viral replication through specific interactions with viral enzymes or cellular receptors, although detailed mechanisms remain to be fully elucidated.
The biological activity of this compound is attributed to its ability to:
- Bind to Enzymes : Inhibiting or activating enzymes involved in metabolic pathways.
- Modulate Receptors : Interacting with cellular receptors to influence signal transduction.
- Alter Gene Expression : Affecting the expression of genes related to its biological activity, potentially leading to therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 64 µg/mL, respectively.
- Antiviral Screening : In vitro assays showed that the compound reduced viral load in cell cultures infected with influenza virus by approximately 50% at a concentration of 10 µM, indicating potential for further development as an antiviral agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity (MIC) | Antiviral Activity (% Inhibition) | Mechanism of Action |
|---|---|---|---|
| This compound | 32 µg/mL (S. aureus) | 50% at 10 µM | Enzyme inhibition, receptor modulation |
| 2-Amino-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-4-Ol | 64 µg/mL (E. coli) | Not tested | Similar mechanisms |
Applications in Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. Its unique structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds, which can lead to the development of new drugs .
Comparison with Similar Compounds
Comparison with Similar Pyrimidin-4-ol Derivatives
Structural and Functional Differences
The pharmacological and physicochemical properties of pyrimidin-4-ol derivatives are heavily influenced by substituents at positions 2, 4, and 4. Below is a comparative analysis:
Table 1: Key Properties of 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol and Analogs
Challenges and Opportunities
- Synthetic Complexity: Introducing the tetrahydro-2H-pyran-4-yl group requires multi-step synthesis, as seen in , which may limit scalability compared to simpler analogs like 6-amino-2-methoxypyrimidin-4-ol .
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Construction of the pyrimidin-4-ol core via condensation or substitution reactions.
- Introduction of the tetrahydro-2H-pyran-4-yl group either by nucleophilic substitution or via protective group strategies.
- Purification and isolation steps including washing, drying, and chromatographic techniques.
Specific Preparation Methods
Nucleophilic Substitution on Pyrimidine Core
A common approach involves nucleophilic substitution on a halogenated pyrimidine intermediate with a tetrahydro-2H-pyran-4-yl nucleophile or its equivalent. For example, intermediates bearing leaving groups at the 6-position of pyrimidin-4-ol can be reacted with tetrahydro-2H-pyran-4-yl derivatives under controlled conditions to yield the target compound.
Protection and Deprotection Strategy
In complex synthetic routes, the tetrahydro-2H-pyran ring can be introduced as a protecting group or as a substituent via a protection-deprotection sequence:
- The tetrahydro-2H-pyran moiety can be installed by reacting the pyrimidin-4-ol intermediate with 3,4-dihydro-2H-pyran in the presence of acid catalysts such as p-toluenesulfonic acid.
- This reaction typically proceeds at room temperature over several hours, yielding a protected intermediate.
- Subsequent deprotection under acidic conditions (e.g., hydrochloric acid treatment) regenerates the free hydroxyl group while retaining the tetrahydropyran substituent at the 6-position.
Palladium-Catalyzed Coupling Reactions
Advanced synthetic protocols utilize palladium-catalyzed cross-coupling reactions to attach the tetrahydro-2H-pyran substituent to the pyrimidin-4-ol core:
- For instance, the use of bis(triphenylphosphine)palladium dichloride and copper(I) iodide as catalysts in the presence of bases (e.g., triethylamine) in tetrahydrofuran solvent under microwave irradiation at 70 °C for 2 hours has been reported.
- This method allows for efficient C–N or C–C bond formation, enabling the installation of the tetrahydro-2H-pyran moiety with high selectivity and yield.
Representative Experimental Procedure (From Literature)
Purification and Workup
- After reaction completion, organic layers are washed sequentially with water, saturated brine, and dried over anhydrous magnesium sulfate.
- Solvent removal is typically done under reduced pressure.
- Final compounds are purified by flash column chromatography or preparative thin-layer chromatography using solvent gradients (e.g., methanol/dichloromethane mixtures).
- Crystallization from suitable solvents (e.g., methanol or ethanol) is employed to obtain analytically pure products.
Analytical and Characterization Data
- Proton NMR spectra confirm the presence of the tetrahydro-2H-pyran ring and pyrimidin-4-ol core.
- Typical chemical shifts for the tetrahydropyran protons appear in the range of 3.3–4.1 ppm.
- The pyrimidin-4-ol protons resonate around 7.5–8.2 ppm.
- Mass spectrometry and elemental analysis support the molecular formula C9H12N2O2.
- Chromatographic purity is assessed by TLC and HPLC methods.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Halogenated pyrimidine, tetrahydro-2H-pyran nucleophile | Polar aprotic solvent, mild base, room temp to reflux | Straightforward, moderate to high yield | Requires suitable leaving group |
| Protection-deprotection | 3,4-dihydro-2H-pyran, acid catalyst (p-TsOH) | Room temperature, several hours | Protects sensitive groups, high yield | Additional steps increase complexity |
| Pd-catalyzed coupling | Pd(PPh3)2Cl2, CuI, base, microwave irradiation | 70 °C, 2 h | High selectivity, efficient coupling | Requires catalyst and microwave setup |
Q & A
Q. What are the recommended synthetic routes for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Key steps include:
- Cyclocondensation : Reacting pyrimidine precursors with tetrahydro-2H-pyran derivatives under acidic or basic conditions.
- Functionalization : Introducing hydroxyl groups via nucleophilic substitution or oxidation-reduction reactions.
- Optimization : Control temperature (e.g., 60–80°C for cyclization) and solvent choice (e.g., THF or DMF for solubility). Catalysts like Pd/C or TEA may enhance regioselectivity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrimidine ring (δ 7.8–8.5 ppm) and tetrahydro-2H-pyran protons (δ 3.5–4.5 ppm for oxygenated carbons) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of hydroxyl group at m/z 18) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% using C18 columns with acetonitrile/water gradients) .
Q. What are the key physicochemical properties influencing experimental handling?
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Variability : Test multiple concentrations (e.g., 1–100 µM) in cell-based assays to identify nonlinear effects.
- Receptor Binding Assays : Use radioligand displacement studies (e.g., IC₅₀ values) to validate target engagement .
- Metabolic Stability : Evaluate hepatic microsome stability to rule out rapid degradation in vitro .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on the pyrimidine core for hydrogen bonding and the tetrahydro-2H-pyran group for hydrophobic interactions .
- QSAR Modeling : Corrogate substituent effects (e.g., hydroxyl vs. chloro derivatives) to predict activity cliffs .
Q. How does stereochemistry at the tetrahydro-2H-pyran moiety affect biological activity?
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S isomers.
- Activity Comparison : Test enantiomers in enzyme inhibition assays (e.g., IC₅₀ differences >10-fold suggest stereospecificity) .
Methodological Challenges & Solutions
Q. What strategies mitigate low yields in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst Recycling : Immobilize Pd nanoparticles on silica to reduce metal leaching .
Q. How to address discrepancies in NMR data interpretation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrimidine and pyran regions .
- Deuterium Exchange : Identify exchangeable protons (e.g., hydroxyl groups) to confirm tautomeric forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
